
N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide is an organic compound characterized by the presence of two methoxy groups on each benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 3,4-dimethoxyphenylacetic acid.
Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde is first reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amide Formation: The alcohol is then reacted with 3,4-dimethoxyphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature and pressure to maximize yield.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of N-(3,4-dimethoxybenzyl)-3-(3,4-dimethoxyphenyl)propylamine.
Substitution: Formation of derivatives with substituted functional groups.
科学的研究の応用
N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: Used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Employed in studies to understand its interaction with biological systems and its potential therapeutic effects.
作用機序
The mechanism of action of N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide involves:
Molecular Targets: The compound may interact with specific proteins or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
N-(3,4-Dimethoxybenzyl)-3-phenylpropionamide: Lacks the additional methoxy groups on the phenyl ring.
N-(3,4-Dimethoxybenzyl)-3-(4-methoxyphenyl)propionamide: Has a single methoxy group on the phenyl ring.
Uniqueness
N-(3,4-Dimethoxy-benzyl)-3-(3,4-dimethoxy-phenyl)-propionamide is unique due to the presence of multiple methoxy groups, which can influence its chemical
特性
CAS番号 |
59699-56-8 |
|---|---|
分子式 |
C20H25NO5 |
分子量 |
359.4 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C20H25NO5/c1-23-16-8-5-14(11-18(16)25-3)7-10-20(22)21-13-15-6-9-17(24-2)19(12-15)26-4/h5-6,8-9,11-12H,7,10,13H2,1-4H3,(H,21,22) |
InChIキー |
OJRUNBIJUZETOZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=C(C=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


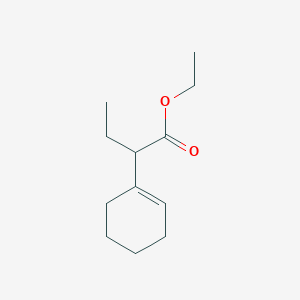
![Diisobutyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968565.png)

![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968573.png)

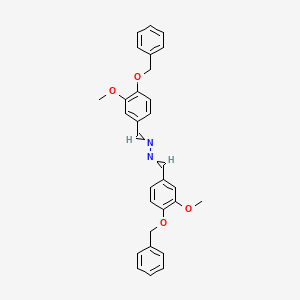
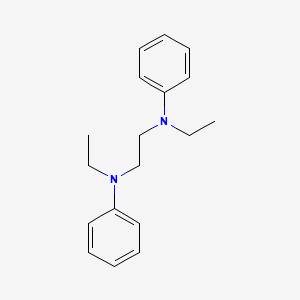

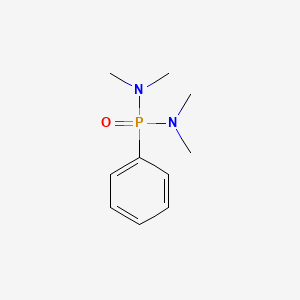
![(5E)-5-(2-fluorobenzylidene)-2-[4-(2-methylpropoxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11968602.png)
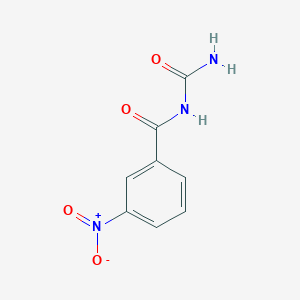
![10,13-dimethyl-17-(6-methylheptan-2-yl)-3-propoxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B11968608.png)


